molecular formula C5H3ClF2N2 B2913224 2-Chloro-5-(difluoromethyl)pyrazine CAS No. 1782520-60-8

2-Chloro-5-(difluoromethyl)pyrazine

Cat. No. B2913224
CAS RN: 1782520-60-8
M. Wt: 164.54
InChI Key: NYMRAHMPYOURFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(difluoromethyl)pyrazine is a chemical compound with the molecular formula C5H3ClF2N2 . It has an average mass of 164.540 Da and a monoisotopic mass of 163.995285 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chloro group at the 2nd position and a difluoromethyl group at the 5th position .


Physical And Chemical Properties Analysis

This compound has an average mass of 164.540 Da and a monoisotopic mass of 163.995285 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Physicochemical and Antimicrobial Properties

Research into pyrazine derivatives, including those structurally related to 2-Chloro-5-(difluoromethyl)pyrazine, has demonstrated their broad biological activity and interaction with DNA. One study highlighted the synthesis and characterization of low-molecular pyrazine-based DNA binders, emphasizing their physicochemical properties and non-toxicity towards human dermal keratinocytes, suggesting potential clinical applications (Mech-Warda et al., 2022).

Optical and Electronic Properties

Another area of application is in organic electronics, where pyrazine derivatives are investigated for their optical and thermal properties. A study reported on regioselective synthesis methods for dipyrrolopyrazine (DPP) derivatives, revealing their promising optoelectronic applications due to their efficient synthesis and favorable optical properties (Meti et al., 2017).

Corrosion Inhibition

Pyrazine compounds have also been evaluated for their corrosion inhibition performance. For example, the adsorption properties of certain pyrazine derivatives on steel corrosion were investigated, showing that these compounds could significantly inhibit corrosion, making them valuable for industrial applications (Obot & Gasem, 2014).

properties

IUPAC Name

2-chloro-5-(difluoromethyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF2N2/c6-4-2-9-3(1-10-4)5(7)8/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMRAHMPYOURFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1782520-60-8
Record name 2-chloro-5-(difluoromethyl)pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.